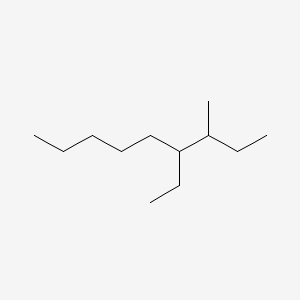

3-Methyl-4-ethylnonane

Overview

Description

“3-Methyl-4-ethylnonane” is an organic compound that belongs to the class of alkanes . Alkanes are hydrocarbons having no double or triple bond functional groups . They constitute the framework on which functional groups are located in other classes of compounds .

Molecular Structure Analysis

The molecular formula of “3-Methyl-4-ethylnonane” is C12H26 . This means it consists of 12 carbon atoms and 26 hydrogen atoms . The molecular weight is 170.3348 .Scientific Research Applications

Flavor and Fragrance Synthesis

3-Methylnonane-2,4-dione, a compound related to 3-Methyl-4-ethylnonane, is synthesized for its intense strawlike and fruity flavor. This synthesis involves the aldol condensation of n-hexanal and methyl ethyl ketone, followed by oxidation, yielding a high purity product via copper complexes. This process is significant in the flavor and fragrance industry (Kato & Yuasa, 2001).

Polymerization Studies

In polymerization kinetics, chain transfer agents like 4-X-thiophenols play a vital role. Their usage in the polymerization of various compounds, including ethylene and methyl methacrylate, is studied extensively. Understanding these agents' roles helps in developing more efficient polymerization processes (Furuncuoglu et al., 2010).

Methane Biosynthesis

In the study of methane biosynthesis, analogues of methyl-coenzyme M (like ethyl-coenzyme M) serve as precursors for ethane formation. These analogues, tested for their role in methane production, aid in understanding the biochemistry of methanogenic organisms (Gunsalus et al., 1978).

Hydrocarbon Storage and Separation

Metal–organic frameworks (MOFs) with adjustable structures are researched for their capacity in storing and separating light hydrocarbons like ethylene and propylene. By fine-tuning these frameworks, enhanced performance in hydrocarbon storage and separation is achieved, which is crucial for industrial applications (Fan et al., 2019).

Fuel Additives Research

Glycerol derivatives, synthesized through processes like catalytic condensation, are investigated as additives for diesel fuel. Their impact on engine performance and emissions, such as reducing hydrocarbons and carbon monoxide, is a significant area of study for developing more efficient and environmentally friendly fuels (Oprescu et al., 2014).

properties

IUPAC Name |

4-ethyl-3-methylnonane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-5-8-9-10-12(7-3)11(4)6-2/h11-12H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELDGOVWPZHVJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC)C(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615001 | |

| Record name | 4-Ethyl-3-methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-ethylnonane | |

CAS RN |

62184-41-2 | |

| Record name | 4-Ethyl-3-methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

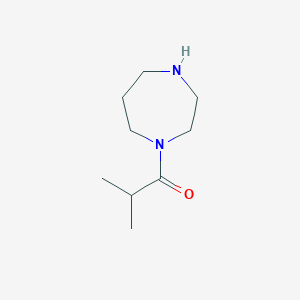

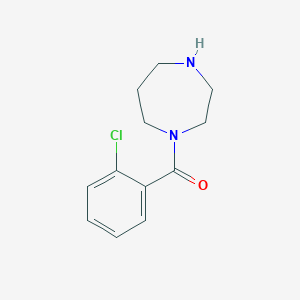

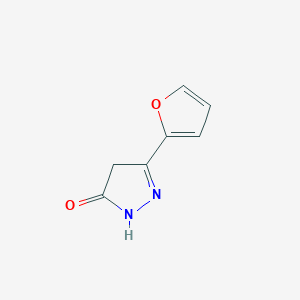

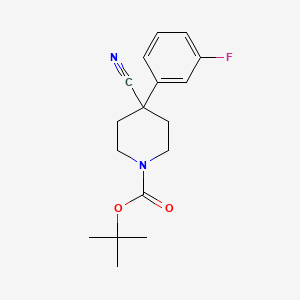

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,4-dimethoxyphenyl)methyl]pyridin-2-amine](/img/structure/B3054785.png)

![Pyrazolo[1,5-a]pyrimidin-7-amine, 3-bromo-2,5-dimethyl-N,N-dipropyl-](/img/structure/B3054795.png)